Dotarizine

Übersicht

Beschreibung

Dotarizin ist ein Medikament, das hauptsächlich zur Behandlung von Migräne eingesetzt wird. Es wirkt als Kalziumkanalblocker und auch als Antagonist am 5HT2A-Rezeptor, und in geringerem Maße an den 5HT1A- und 5HT2C-Rezeptoren . Seine antimigräne Wirkung wird auf seine vasodilatierenden Wirkungen zurückgeführt .

Wissenschaftliche Forschungsanwendungen

Dotarizin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

Dotarizin übt seine Wirkungen hauptsächlich durch seine Wirkung als Kalziumkanalblocker und Serotoninrezeptor-Antagonist aus . Es blockiert P/Q-Typ-Kalziumkanäle in spannungsabhängiger Weise, wodurch der Kalziumeinstrom und die nachfolgende Neurotransmitterfreisetzung reduziert werden . Darüber hinaus wirkt es als Antagonist am 5HT2A-Rezeptor, und in geringerem Maße an den 5HT1A- und 5HT2C-Rezeptoren, was zu seinen antimigräne und anxiolytischen Wirkungen beiträgt .

Wirkmechanismus

Target of Action

Dotarizine primarily targets the 5-hydroxytryptamine (5-HT) receptors and the voltage-dependent P/Q-type calcium channel subunit alpha-1A . The 5-HT receptors, also known as serotonin receptors, play a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and pain perception. The voltage-dependent P/Q-type calcium channel subunit alpha-1A is involved in the release of neurotransmitters from neurons .

Mode of Action

This compound acts as a calcium channel blocker and a serotonin receptor antagonist . As a calcium channel blocker, it inhibits the influx of calcium ions into cells, which can decrease the contraction of smooth muscle cells in blood vessels. As a serotonin receptor antagonist, it blocks the action of serotonin, which can lead to a decrease in the transmission of pain signals in the brain .

Biochemical Pathways

Its action as a calcium channel blocker and serotonin receptor antagonist suggests that it may affect pathways involved in neurotransmission and vascular smooth muscle contraction .

Result of Action

The molecular and cellular effects of this compound’s action include the blockade of calcium channels and inhibition of serotonin receptors, which can lead to a decrease in the transmission of pain signals in the brain and a reduction in the contraction of vascular smooth muscle cells . This can result in the relief of migraine symptoms.

Action Environment

One study suggests that this compound has a pronounced effect on basal as well as cortical arteries of the brain

Biochemische Analyse

Biochemical Properties

Dotarizine interacts with various enzymes and proteins. It acts on the 5-hydroxytryptamine receptor 2A, 5-hydroxytryptamine receptor 1A, and the voltage-dependent P/Q-type calcium channel subunit alpha-1A .

Cellular Effects

This compound has been shown to have effects on various types of cells. For example, it has been found to block P/Q Ca2+ channels and exocytosis in a voltage-dependent manner in chromaffin cells . This suggests that this compound may influence cell function by modulating calcium signaling pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its action as a calcium channel blocker and as an antagonist at various 5-hydroxytryptamine receptors . This suggests that this compound exerts its effects at the molecular level by binding to these receptors and inhibiting their function.

Temporal Effects in Laboratory Settings

It has been reported that this compound can reduce LDH release and Ca2+ oscillations induced by veratridine .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For example, in a study on dogs, it was found that a dosage of 0.079 mg/kg/min of this compound significantly raised the stroke index and ejection fraction .

Metabolic Pathways

As a calcium channel blocker, it is likely that this compound interacts with enzymes and cofactors involved in calcium signaling pathways .

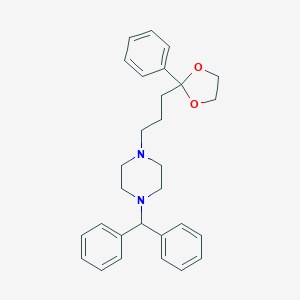

Vorbereitungsmethoden

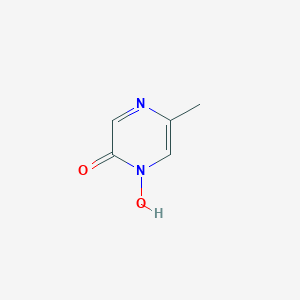

Dotarizin ist ein neuartiges Piperazinderivat, das strukturell mit Flunarizin verwandt ist . Der synthetische Weg beinhaltet die Substitution der beiden Amino-Wasserstoffe von Piperazin durch Diphenylmethyl- und 3-(2-Phenyl-1,3-dioxolan-2-yl)propyl-Gruppen . Die Reaktionsbedingungen und industriellen Produktionsmethoden sind in der verfügbaren Literatur nicht umfassend beschrieben.

Analyse Chemischer Reaktionen

Dotarizin durchläuft verschiedene chemische Reaktionen, darunter:

Reduktion: Ähnlich wie bei Oxidationsreaktionen können Reduktionsreaktionen auftreten, sind aber nicht umfassend beschrieben.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung des Piperazinrings.

Häufige Reagenzien und Bedingungen für diese Reaktionen sind in der verfügbaren Literatur nicht umfassend dokumentiert. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von Dotarizin mit modifizierten funktionellen Gruppen.

Vergleich Mit ähnlichen Verbindungen

Dotarizin ist strukturell mit Flunarizin verwandt, einem anderen Kalziumkanalblocker . Beide Verbindungen zeigen ähnliche kalzium-antagonistische Eigenschaften, aber Dotarizin zeichnet sich durch seine starken antiserotonergen Eigenschaften und seine fehlende Gewebsakkumulation aus . Weitere ähnliche Verbindungen sind:

Flunarizin: Ähnliche Kalziumkanal-blockierende Eigenschaften, jedoch mit unterschiedlicher Pharmakokinetik.

Nimodipin: Ein weiterer Kalziumkanalblocker, der für andere therapeutische Zwecke eingesetzt wird.

Die einzigartige Kombination aus Kalziumkanalblockade und Serotoninrezeptor-Antagonismus von Dotarizin sowie sein spezifisches pharmakokinetisches Profil unterscheidet es von diesen ähnlichen Verbindungen.

Eigenschaften

IUPAC Name |

1-benzhydryl-4-[3-(2-phenyl-1,3-dioxolan-2-yl)propyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34N2O2/c1-4-11-25(12-5-1)28(26-13-6-2-7-14-26)31-21-19-30(20-22-31)18-10-17-29(32-23-24-33-29)27-15-8-3-9-16-27/h1-9,11-16,28H,10,17-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMJAFKKJLRDLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCC2(OCCO2)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60233630 | |

| Record name | Dotarizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60233630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84625-59-2 | |

| Record name | Dotarizine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84625-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dotarizine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084625592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dotarizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06446 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dotarizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60233630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DOTARIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IO7663S6D3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid](/img/structure/B20279.png)

![2-[N-[(R)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-(1S,3S,5S)-2-azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester](/img/structure/B20287.png)

![(2S,6S,8S,11S)-1,10-Diazatricyclo[6.4.01,8.02.6]dodecan-9,12-dione](/img/structure/B20291.png)

![4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfonyl]-gamma-hydroxybenzenebutanoic acid](/img/structure/B20294.png)

![Thieno[2,3-b]quinoxaline-2-carboxylic acid](/img/structure/B20301.png)